Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate

CAS No.: 57734-48-2

Cat. No.: VC18451647

Molecular Formula: C11H15NO6S

Molecular Weight: 289.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57734-48-2 |

|---|---|

| Molecular Formula | C11H15NO6S |

| Molecular Weight | 289.31 g/mol |

| IUPAC Name | methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate |

| Standard InChI | InChI=1S/C11H15NO6S/c1-12-19(14,15)7-5-8(11(13)18-4)10(17-3)9(6-7)16-2/h5-6,12H,1-4H3 |

| Standard InChI Key | SCSLYXQZQWKMEW-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Features

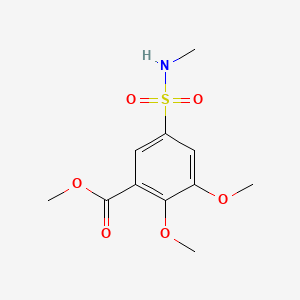

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is systematically named as methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate under IUPAC nomenclature. The compound’s structure features a benzoate ester core substituted with two methoxy groups (-OCH) at positions 2 and 3 and a methylaminosulfonyl group (-SONHCH) at position 5 (Figure 1) . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 57734-48-2 |

| Molecular Formula | |

| Molar Mass | 289.3 g/mol |

| Synonyms | 2,3-Dimethoxy-5-(methylsulfamoyl)benzoic acid methyl ester; CID 93784 |

The electron-withdrawing sulfonamide group and electron-donating methoxy substituents create a polarized aromatic system, influencing reactivity in subsequent synthetic modifications .

Synthesis and Industrial Manufacturing

Catalytic Direct Aminosulfonylation

A breakthrough method described in Chinese Patent CN105439915A (2015) eliminates multi-step processes by directly aminating 2-methoxy-5-chlorobenzoic acid methyl esters. In this protocol, 2-methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate (1.05–1.2 molar ratio) in tetrahydrofuran (THF) at 45–60°C for 10–14 hours, catalyzed by cuprous bromide (CuBr) . The reaction proceeds via nucleophilic substitution, where the chloride is displaced by the aminosulfinate group, yielding the target compound with >95% purity and 95–96% yield (Table 1) .

Table 1: Optimization of Reaction Conditions for Methyl 2-Methoxy-5-sulfamoylbenzoate Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 45–60°C | Higher temperatures accelerate reaction but risk byproduct formation |

| Molar Ratio (Substrate:Aminosulfinate) | 1:1.05–1.2 | Excess aminosulfinate ensures complete substitution |

| Catalyst (CuBr) | 4–8 mol% | Enhances reaction rate and selectivity |

Post-reaction, activated carbon decolorizes the mixture, followed by filtration and vacuum concentration to isolate the product . This method reduces hazardous waste (e.g., chlorinated byproducts) compared to traditional chlorosulfonation routes .

Alternative Pathways via Methyl Salicylate

Physicochemical and Analytical Properties

Solubility and Stability

While explicit solubility data for Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate are scarce, analogs such as 2-methoxy-5-sulfamoylbenzoates exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water . The compound’s stability under ambient conditions is attributed to the electron-withdrawing sulfonamide group, which mitigates hydrolysis of the ester moiety .

Chromatographic Characterization

High-performance liquid chromatography (HPLC) protocols for quality control utilize a mobile phase of 70:30 water:methanol (v/v), a C18 column, and UV detection at 240 nm . This method achieves baseline separation of the target compound from impurities, with retention times consistently near 8.5 minutes .

Pharmaceutical Applications and Derivatives

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is a precursor to antipsychotic agents like sulverapride (PubChem CID 68920), a benzamide derivative with dopamine D2 receptor antagonism . Functionalization of the ester group via aminolysis or hydrolysis yields active pharmaceutical ingredients (APIs) targeting gastrointestinal and CNS disorders .

Table 2: Key Derivatives and Their Therapeutic Indications

| Derivative | Target Indication | Structural Modification |

|---|---|---|

| Sulverapride | Gastroparesis, Psychosis | Replacement of ester with pyrrolidinylmethylamide |

| Levosulpiride | Schizophrenia | Chiral resolution of sulpiride |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume